Ethyl 2-bromo-3-cyano-6-fluorobenzoate
Description
Ethyl 2-bromo-3-cyano-6-fluorobenzoate (CAS: 1806848-35-0) is a halogenated aromatic ester with the molecular formula C₁₀H₇BrFNO₂ and a molar mass of 272.07 g/mol. Its structure features a benzoate backbone substituted with bromine (at position 2), cyano (position 3), and fluorine (position 6), esterified with an ethyl group. Predicted physical properties include a density of 1.59±0.1 g/cm³ and a boiling point of 351.4±42.0 °C .
The compound is classified under hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures (P261, P305, P351, P338) emphasize avoiding inhalation, careful eye/skin contact management, and immediate rinsing protocols .
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-7(12)4-3-6(5-13)9(8)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMFUYCXPALFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Starting Material Selection
- The synthesis typically begins with 2,6-difluorobenzoic acid or derivatives such as ethyl 6-fluorobenzoate as the core scaffold, owing to the presence of fluorine at the 6-position (which is later retained or selectively substituted).
Step 2: Bromination at the 2-Position
- Bromination is achieved using N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under controlled temperature (0–5°C) to ensure regioselectivity.
- The process is optimized to prevent polybromination, yielding 2-bromo-6-fluorobenzoate .
Step 3: Cyanation at the 3-Position
- Cyanation is performed via nucleophilic substitution or via Sandmeyer-type reactions if amino precursors are available.
- Alternatively, copper(I) cyanide can be used under reflux in an inert atmosphere to introduce the nitrile group at the 3-position, yielding 2-bromo-3-cyano-6-fluorobenzoate .
- The process requires careful temperature control (~80–120°C) and inert conditions to prevent side reactions.
Step 4: Esterification
- If starting from a benzoic acid, esterification with ethanol and sulfuric acid under reflux yields ethyl 2-bromo-3-cyano-6-fluorobenzoate .
- Alternatively, transesterification of the acid with ethanol in the presence of catalytic acid or base can be employed.
Preparation via Nitration, Bromination, and Cyanation of Precursors
Based on patent CN111018740B, a two-step process involves:
This method emphasizes the regioselectivity of nitration and bromination, followed by cyanide substitution, which is well-documented for aromatic systems.
Reaction Conditions and Optimization Data
| Parameter | Typical Range | Notes |
|---|---|---|
| Bromination temperature | 0–5°C | To enhance regioselectivity and minimize polybromination |
| Cyanation temperature | 80–120°C | Reflux in inert atmosphere, often in DMF or acetonitrile |
| Reaction time | 2–8 hours | Dependent on reagent concentration and temperature |
| Solvent | Dichloromethane, acetonitrile, DMF | Chosen for solubility and reaction control |
| pH | Neutral to slightly basic | For cyanation steps to prevent side reactions |
Data Tables Summarizing Methods
| Method | Starting Material | Key Reagents | Major Conditions | Advantages | Drawbacks |
|---|---|---|---|---|---|
| A | Ethyl 6-fluorobenzoate | NBS, radical initiator | 0–5°C, radical conditions | High regioselectivity | Requires multiple steps |
| B | 2,6-Difluorobenzoic acid | Brominating agent (NBS) | 0–5°C | Direct regioselective bromination | Need for subsequent cyanation |
| C | Commercial ethyl 6-fluorobenzoate | Copper(I) cyanide | Reflux, inert atmosphere | Simplified process | Handling toxic cyanide |
Research Findings and Literature Insights
- The patent CN111018740B demonstrates a short, efficient route with high yield, emphasizing the importance of temperature control during nitration and cyanation steps.
- The process benefits from regioselective bromination facilitated by radical chemistry and the use of specific solvents.
- Cyanation often employs copper(I) cyanide, with reaction conditions tailored to optimize yield and minimize by-products.
- Esterification is straightforward, with acid or base catalysis, depending on the starting material.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution reactions: Where the bromine, cyano, or fluorine groups can be replaced by other functional groups.
Reduction reactions: Where the cyano group can be reduced to an amine or other functional groups.
Oxidation reactions: Where the benzoate ester can be oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Reduction reactions: Often use reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation reactions: Commonly employ oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution reactions: Can yield a variety of substituted benzoate esters depending on the nucleophile used.
Reduction reactions: Can produce amines or other reduced derivatives.
Oxidation reactions: Can result in carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-6-fluorobenzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-6-fluorobenzoate depends on its specific application and the target molecules involved
Electrophilic substitution: Where the bromine, cyano, or fluorine groups can participate in electrophilic reactions with nucleophiles.
Nucleophilic addition: Where the cyano group can act as a nucleophile in addition reactions.
Coordination chemistry: Where the compound can form coordination complexes with metal ions or other ligands.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Ethyl vs. Methyl Esters
The primary structural analogue is Methyl 2-bromo-3-cyano-6-fluorobenzoate, differing only in the ester group (methyl vs. ethyl). Key distinctions include:
The methyl ester’s shorter alkyl chain likely reduces steric hindrance, increasing reactivity in substitution or coupling reactions. However, the ethyl ester’s higher molecular weight may enhance crystallinity or stability in certain solvents.
Environmental and Toxicological Considerations
Both compounds pose environmental risks (H400-H413 for aquatic toxicity), but the methyl ester’s stricter storage requirements align with higher acute hazards. Neither compound has extensive ecotoxicology data, warranting caution in disposal .
Biological Activity
Ethyl 2-bromo-3-cyano-6-fluorobenzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine Atom : Contributes to electrophilic reactivity.
- Cyano Group : Acts as a potential nucleophile and can influence biological interactions.
- Fluorine Atom : Modifies electronic properties, enhancing biological activity.
The molecular formula is , with a molecular weight of approximately 232.06 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The cyano group can interact with enzyme active sites, potentially inhibiting enzymatic functions. This property makes it a candidate for drug development targeting specific enzymes involved in metabolic pathways.
- Electrophilic and Nucleophilic Interactions : The bromine and cyano groups can participate in electrophilic substitution reactions, while the cyano group may also act as a nucleophile in various biochemical processes.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active carboxylic acid form which may further interact with biological targets.
Research Applications
This compound has been investigated for its potential applications in:
- Medicinal Chemistry : As a lead compound for the development of new therapeutic agents.
- Biochemical Probes : Used to study enzyme mechanisms and metabolic pathways.
- Agrochemicals : Potential use in pest control due to its biological activity against specific insect targets.
Case Studies
- Enzyme Interaction Studies : Research has shown that compounds similar to this compound can inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition could lead to implications in neuropharmacology.
- Toxicity Assessments : In studies assessing the toxicity of related compounds, it was found that structural modifications significantly influenced their biological effects. This compound's unique structure may confer specific toxicity profiles that warrant further investigation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-bromo-3-cyano-4-fluorobenzoate | Different fluorine position affecting reactivity | |
| Ethyl 2-bromo-5-cyano-4-chlorobenzoate | Chlorine substituent alters electronic properties | |
| Ethyl 4-bromo-3-cyano-benzoate | Lacks fluorine; simpler structure may yield different activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
